molecular formula C24H29NO3 B12395580 H3R antagonist 2

H3R antagonist 2

货号: B12395580
分子量: 379.5 g/mol
InChI 键: KNIPHGXUVWAHCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of histamine H3 receptor antagonist 2 involves several steps. One common synthetic route includes the preparation of 1’-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4’-piperidine] derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

生物活性

Histamine H3 receptor (H3R) antagonists, including H3R antagonist 2, have garnered significant attention in pharmacological research due to their potential therapeutic effects on various neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in preclinical studies, and implications for clinical applications.

Overview of H3R and Its Role in Neurotransmission

The H3 receptor is a G-protein coupled receptor predominantly located in the central nervous system (CNS), where it functions both as an autoreceptor and heteroreceptor. It modulates the release of several neurotransmitters, including histamine (HA), acetylcholine (ACh), dopamine, norepinephrine, and serotonin . The constitutive activity of H3R inhibits the synthesis and release of these neurotransmitters, suggesting that antagonism may enhance cognitive functions and provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .

H3R antagonists like this compound exert their effects by blocking the receptor's activity, which leads to increased levels of neurotransmitters. This modulation can activate various intracellular signaling pathways:

  • Increased ACh Release : H3R antagonism promotes the release of ACh, which is critical for cognitive processes .
  • Phosphorylation Pathways : Studies indicate that H3R antagonism can enhance phosphorylation of cAMP response element-binding protein (CREB) and glycogen synthase kinase 3 beta (GSK-3β), which are associated with neuroprotection and cognitive enhancement .
  • Autophagy Regulation : Recent findings suggest that H3R antagonists may also influence autophagy processes, providing neuroprotection during ischemic events by enhancing cellular survival mechanisms .

Preclinical Studies

A variety of preclinical studies have assessed the efficacy of this compound in different models:

  • Cognitive Enhancement : In mouse models, administration of this compound resulted in improved cognitive performance on tasks measuring memory and learning. This was linked to increased ACh levels and enhanced CREB phosphorylation .
  • Neuroprotection in Ischemia : Research demonstrated that this compound significantly reduced neuronal injury in models of cerebral ischemia/reperfusion by promoting autophagy and reducing oxidative stress markers .

Table 1: Summary of Preclinical Findings on this compound

Study TypeModel UsedKey Findings
Cognitive PerformanceCD1 MiceEnhanced learning and memory tasks; increased ACh release
Ischemic InjuryTransient MCAOReduced neuronal injury; enhanced autophagy
Neurotransmitter ReleaseIn vitro Neuronal CulturesIncreased levels of HA and ACh; modulation of signaling pathways

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for this compound in treating cognitive disorders. Given its ability to enhance neurotransmitter release and promote neuroprotection, it may be beneficial for conditions such as:

  • Alzheimer's Disease : By potentially modifying disease progression through neuroprotective mechanisms while alleviating symptoms.
  • Schizophrenia : Addressing cognitive deficits associated with the disorder through enhanced cholinergic signaling.

Case Studies

Several case studies have highlighted the effectiveness of H3R antagonists in clinical settings:

  • Case Study on Alzheimer's Disease : A clinical trial involving patients treated with an H3R antagonist showed significant improvements in cognitive function compared to a placebo group. Patients exhibited better scores on cognitive assessments after a treatment period of three months.
  • Schizophrenia Management : In another study focusing on patients with schizophrenia, administration of an H3R antagonist resulted in reduced negative symptoms and improved overall functioning.

属性

分子式

C24H29NO3

分子量

379.5 g/mol

IUPAC 名称

2-[5-(azepan-1-yl)pentoxy]xanthen-9-one

InChI

InChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2

InChI 键

KNIPHGXUVWAHCN-UHFFFAOYSA-N

规范 SMILES

C1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。